molecular formula C21H20N2O5 B11512798 1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline

1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline

Cat. No.: B11512798
M. Wt: 380.4 g/mol
InChI Key: GMLQIWWFMNZQHB-UHFFFAOYSA-N
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Description

1-[4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoyl]proline is a complex organic compound with a unique structure that includes a hexahydro-2H-4,7-methanoisoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoyl]proline typically involves multiple steps:

    Formation of the Isoindole Ring: The initial step involves the formation of the hexahydro-2H-4,7-methanoisoindole ring. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Proline: The final step involves coupling the benzoyl-substituted isoindole with proline. This can be achieved through peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoyl]proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

1-[4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoyl]proline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoyl]proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: This compound shares the isoindole ring system but lacks the proline moiety.

    1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate: Similar core structure but with a trifluoromethanesulfonate group instead of the benzoyl and proline groups.

Uniqueness

1-[4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoyl]proline is unique due to the combination of the isoindole ring system with the benzoyl and proline groups. This unique structure imparts specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H20N2O5/c24-18(22-9-1-2-15(22)21(27)28)11-5-7-14(8-6-11)23-19(25)16-12-3-4-13(10-12)17(16)20(23)26/h3-8,12-13,15-17H,1-2,9-10H2,(H,27,28)

InChI Key

GMLQIWWFMNZQHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)O

Origin of Product

United States

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